molecular formula C16H23N5O B130379 Tegaserod CAS No. 145158-71-0

Tegaserod

カタログ番号 B130379
CAS番号: 145158-71-0
分子量: 301.39 g/mol
InChIキー: IKBKZGMPCYNSLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tegaserod is a selective serotonin 5-HT4 receptor partial agonist that has been used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic constipation. It functions by stimulating gut motility and reducing visceral sensitivity and pain. Tegaserod has been shown to be effective in improving symptoms of IBS-C in women, although its efficacy in men has not been established. It is well-tolerated, with diarrhea being the most common side effect reported in clinical trials .

Synthesis Analysis

The synthesis of tegaserod is not detailed in the provided papers. However, as an aminoguanidine indole derivative of serotonin, tegaserod is likely synthesized through a series of chemical reactions involving the construction of the indole ring and the addition of the aminoguanidine moiety, with careful attention to the selectivity for the 5-HT4 receptor .

Molecular Structure Analysis

Tegaserod has a high affinity for the 5-HT4 receptor, with an affinity constant in the nanomolar range. It is a selective partial agonist, which means it partially activates the receptor, leading to a moderate physiological response. The molecular structure of tegaserod allows it to bind to the 5-HT4 receptor effectively, and this interaction is crucial for its prokinetic effects on the gastrointestinal tract .

Chemical Reactions Analysis

Tegaserod undergoes metabolism mainly pre-systemically after oral administration. The intact drug is excreted as N-glucuronides primarily via the bile. There have been no clinically relevant drug-drug interactions identified, suggesting that tegaserod does not participate in significant chemical reactions with other pharmaceutical agents .

Physical and Chemical Properties Analysis

Tegaserod is rapidly absorbed after oral administration and distributes widely into tissues. The pharmacokinetics of oral tegaserod are linear in the 2–12 mg dose range. It does not cause adverse pharmacodynamic effects, indicating a favorable profile in terms of its physical and chemical properties for therapeutic use .

Case Studies and Clinical Trials

Several clinical trials have demonstrated the efficacy and safety of tegaserod. In a randomized, double-blind, controlled trial, tegaserod significantly improved chronic constipation symptoms over 12 weeks and was well-tolerated, with no rebound effect observed after treatment withdrawal . Another study in the Asia-Pacific region showed that tegaserod was effective, safe, and well-tolerated in patients with IBS, excluding those with diarrhea-predominant IBS . Tegaserod also accelerated gastrointestinal transit in healthy subjects, with more pronounced effects in males . In patients with functional heartburn and mechanical sensitivity, tegaserod improved the esophageal pain threshold to mechanical distention and reduced distressing upper-GI symptoms . Additionally, tegaserod was shown to reduce Fos and substance P expression in the spinal cord induced by colonic inflammation, suggesting a mechanism for its effect in reducing visceral sensitivity . Importantly, tegaserod has been found to be devoid of electrocardiographic effects, indicating it does not adversely influence cardiac function .

科学的研究の応用

Prokinetic Effects on Gastrointestinal Motility

Tegaserod, known for its selective serotonin receptor type-4 (5-HT4) partial agonist properties, demonstrates notable efficacy in enhancing gastrointestinal (GI) motility. It has been effective in treating irritable bowel syndrome with constipation in both genders, impacting gastric emptying, small bowel transit, and colonic transit times. Studies show tegaserod significantly accelerates these processes, with a more pronounced effect in males. Its prokinetic effects are especially notable in the upper GI tract, including the stomach and small intestine (Degen et al., 2005).

Modulation of Visceral Sensitivity and Pain

Tegaserod has been found to reduce colonic sensitivity and the visceromotor responses to colorectal distension in animal models. This suggests its potential in normalizing colonic hypersensitivity, primarily through peripheral 5-HT4 receptors, which play a role in regulating intestinal peristalsis and secretion, and possibly visceral sensory pathways (Greenwood-Van Meerveld et al., 2006).

Cardiovascular Considerations

Investigations into tegaserod's effect on human isolated coronary arteries have shown that it does not exhibit significant vasoconstrictor potential. This finding is important, considering some patients have experienced cardiac ischemia during treatment with tegaserod. The research indicates tegaserod induced contractions only at concentrations significantly higher than its therapeutic dose, thus presenting a low cardiovascular risk (Chan et al., 2009).

Effectiveness in Specific Populations

Tegaserod has shown efficacy in treating constipation-predominant irritable bowel syndrome (C-IBS) in male patients. Studies have evaluated its impact on colonic transit time and symptoms in this specific group, broadening the understanding of its therapeutic range (Harish et al., 2007).

Applications in Functional Heartburn and Dyspepsia

Research has explored tegaserod's role in treating functional disorders of the upper GI tract, including functional heartburn. It has been found to improve the esophageal pain threshold to mechanical distention and reduce distressing upper-GI symptoms in patients with functional heartburn (Rodriguez-Stanley et al., 2006).

Potential in Neurological Recovery

A notable application of tegaserod outside of its gastrointestinal uses is in the field of neurology. Studies have shown that tegaserod promotes functional recovery after spinal cord injury in mice. This points to its potential in treatment strategies for spinal cord injuries in higher vertebrates, a significant departure from its conventional GI applications (Pan et al., 2014).

特性

IUPAC Name

1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBKZGMPCYNSLU-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Irritable bowel syndrome (IBS) is a complex functional disorder comprised of various abnormal and discomforting effects on the gastrointestinal tract and bowel function. Although the cause of IBS has yet to be formally elucidated, patient experience has demonstrated that the disorder is typically associated with abdominal pain, abdominal distension, cramping or bloating, variations in urgency for bowel movements, feelings of incomplete evacuation, gastroesophageal reflux, and various other effects. In particular, IBS that features constipation as a predominant effect is categorized as constipation-predominant IBS, or IBS-C. Concurrently, 5-Hydroxytryptamine (5-HT, or serotonin) has demonstrated the ability to elicit significant regulatory actions on gastrointestinal motility. Specifically, it has been shown that the activation of 5-HT(4) receptors located on motor neurons and interneurons in the gastrointestinal wall can cause the release of acetylcholine, substance P, and calcitonin gene-related peptide that can all facilitate the propulsion of material through the gut. Moreover, when 5-HT(4) receptors located in smooth muscle cells are also activated, activities that may alleviate symptoms of IBS-C like esophageal relaxation and the inhibition of human colonic circular muscle contraction can also occur. Additionally, activating 5-HT(4) on enteric neurons and enterocytes also cause natural fluid secretion in the gut - an action which also strongly assists in promoting the movement of content along the gastrointestinal tract. Alternatively, it has also been observed that 5-HT may participate in generating visceral hyperalgesia in IBS, an observation supported in part by the finding of increased amounts of 5-HT and its metabolites in the plasma of patients experiencing IBS It has therefore also been proposed that antagonism of 5-HT(2B) receptors can lead to inhibition of both 5-HT mediated gastrointestinal motility and visceral hypersensitivity. Subsequently, because tegaserod is considered to be an agonist of the 5-HT(4) receptor and an antagonist of the 5-HT(2B) receptor at clinically relevant levels, it is believed that tegaserod may elicit its mechanism of action by facilitating activities associated with the activation and antagonism of the 5-HT(4) and 5-HT(2B) receptors, like stimulating peristaltic gastrointestinal reflexes and intestinal secretion, inhibiting visceral sensitivity, enhancing basal motor activity, and normalizing impaired motility throughout the gastrointestinal tract, among other actions.
Record name Tegaserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tegaserod

CAS RN

145158-71-0
Record name Tegaserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEGASEROD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458VC51857
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegaserod
Reactant of Route 2
Reactant of Route 2
Tegaserod
Reactant of Route 3
Tegaserod
Reactant of Route 4
Tegaserod
Reactant of Route 5
Tegaserod
Reactant of Route 6
Tegaserod

Citations

For This Compound
8,950
Citations
M Camilleri - Alimentary pharmacology & therapeutics, 2001 - Wiley Online Library
… Pharmacokinetics of oral tegaserod are linear in the 2–12 mg dose range. After oral administration tegaserod is metabolized mainly pre-systemically; when absorbed, intact tegaserod is …
Number of citations: 259 onlinelibrary.wiley.com
LJ Scott, CM Perry - Drugs, 1999 - Springer
▴ Tegaserod is a serotonin (5-hydroxytryptamine; 5-HT) receptor partial agonist which has been investigated for the treatment of irritable bowel syndrome (IBS). Specifically, it binds with …
Number of citations: 96 link.springer.com
BE Lacy, S Yu - Journal of clinical gastroenterology, 2002 - journals.lww.com
… of tegaserod, summarizes both preclinical and clinical data, and focuses on the use of tegaserod in … In addition, potential uses of tegaserod elsewhere in the gastrointestinal tract are …
Number of citations: 95 journals.lww.com
PJ Kahrilas, EMM Quigley, DO Castell… - Alimentary …, 2000 - Wiley Online Library
… To investigate the potential clinical utility of tegaserod in GERD, a five‐period crossover study (balanced Latin square) was designed to evaluate the efficacy of 4 bd doses of tegaserod …
Number of citations: 138 onlinelibrary.wiley.com
DT Beattie, JAM Smith, D Marquess… - British journal of …, 2004 - Wiley Online Library
… The primary objective of the present investigation was to study the interaction of tegaserod with 5-HT 2 receptors. Following demonstration of high binding affinity for tegaserod at 5-HT …
Number of citations: 141 bpspubs.onlinelibrary.wiley.com
JF Johanson, A Wald, G Tougas, WD Chey… - Clinical …, 2004 - Elsevier
Background & Aims: Chronic constipation is a common gastrointestinal disorder. The aim of this study was to evaluate the efficacy, safety, and tolerability of tegaserod, a serotonin …
Number of citations: 233 www.sciencedirect.com
VN Madia, A Messore, F Saccoliti… - Anti-Inflammatory & …, 2020 - ingentaconnect.com
… tegaserod and adverse cardiovascular outcomes. Despite its adverse effects, tegaserod resulted … the safety and effectiveness of tegaserod in men with IBS-C have not been established. …
Number of citations: 22 www.ingentaconnect.com
GS Sayuk, J Tack - Clinical Gastroenterology and Hepatology, 2022 - Elsevier
… This review summarizes the regulatory journey of tegaserod and details the existing … tegaserod generated over the last 2 decades. The discussion also examines the future of tegaserod …
Number of citations: 7 www.sciencedirect.com
BW Jones, DJ Moore, SM Robinson… - Journal of clinical …, 2002 - Wiley Online Library
… of tegaserod for IBS. At the start of the project, it was anticipated that tegaserod would be … To date, tegaserod has been licensed for the treatment of IBS in 20 countries world-wide, …
Number of citations: 29 onlinelibrary.wiley.com
W Liu, P Stachura, HC Xu… - … of Experimental & …, 2020 - jeccr.biomedcentral.com
… of Tegaserod, … Tegaserod (Zelnorm, Zelmac) as a compound with novel anti-cancer activity which induced apoptosis in murine and human malignant melanoma cell lines. Tegaserod (…
Number of citations: 21 jeccr.biomedcentral.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。